molecular formula C13H15NO4 B8191502 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Cat. No.: B8191502
M. Wt: 249.26 g/mol
InChI Key: AXLZMTUJQWSFSF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: is an organic compound with the molecular formula C₁₃H₁₅NO₄ It is characterized by a piperidine ring substituted with a hydroxy group at the 3-position and a 4-methoxybenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine-2,6-dione.

    Benzylation: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the hydroxylated piperidine-2,6-dione with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions, potentially being replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃) in DMF (Dimethylformamide).

Major Products

    Oxidation: Conversion to 3-oxo-1-(4-methoxybenzyl)piperidine-2,6-dione.

    Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of new agrochemical products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the methoxybenzyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding, it may mimic or block the natural ligand, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-benzylpiperidine-2,6-dione: Lacks the methoxy group, which may affect its binding properties and reactivity.

    3-Hydroxy-1-(4-chlorobenzyl)piperidine-2,6-dione: The chloro group can significantly alter its chemical and biological properties.

    3-Hydroxy-1-(4-methylbenzyl)piperidine-2,6-dione: The methyl group provides different steric and electronic effects compared to the methoxy group.

Uniqueness

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, binding affinity, and specificity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLZMTUJQWSFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Reactant of Route 2
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Reactant of Route 3
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Reactant of Route 4
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Reactant of Route 6
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

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